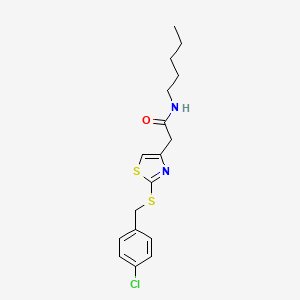
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide” is a thiazole derivative. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole ring, the chlorobenzyl group, and the pentylacetamide group. The thiazole ring is known to be a site of reactivity due to the presence of nitrogen and sulfur atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-N-phenylacetamide and related compounds are used as building blocks for synthesizing a variety of heterocyclic compounds. These include thiazolo[3,2-a]pyrimidinones, which are produced through a reaction involving the elimination of aniline/2-aminobenzothiazole. This synthesis route has been studied for its efficiency and product yield, and is confirmed by analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).
Antitumor Activity
Compounds derived from 2-(4-aminophenyl)benzothiazole structures, which are similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide, have shown potential antitumor activity. They have been screened against various human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types (Yurttaş et al., 2015).
Antioxidant and Antitumor Evaluation
Similar thiazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. Some compounds in this category have exhibited promising results in cytotoxicity and antioxidant studies (Hamama et al., 2013).
Role in Pharmacology
Certain benzimidazole-thiazole derivatives, similar to the compound , have been developed as anticancer agents. These compounds have shown promising activity against various cancer cell lines, highlighting their potential in pharmacological research (Nofal et al., 2014).
Development of Dual Inhibitors
Studies on compounds related to this compound have been carried out in the context of developing dual inhibitors for PI3Kα and mTOR, which are important targets in cancer therapy. These studies focus on improving metabolic stability by exploring various heterocyclic analogs (Stec et al., 2011).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial activities. This includes studies on various bacterial strains and fungi, with certain compounds showing notable antibacterial efficacy (Salman et al., 2015).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS2/c1-2-3-4-9-19-16(21)10-15-12-23-17(20-15)22-11-13-5-7-14(18)8-6-13/h5-8,12H,2-4,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGRHYHKCZVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
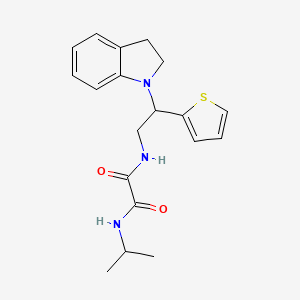
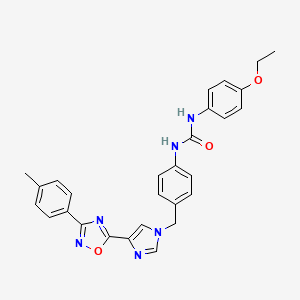

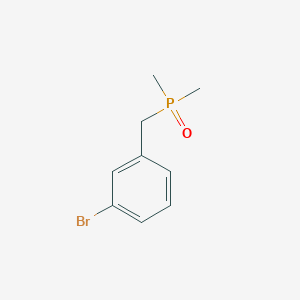
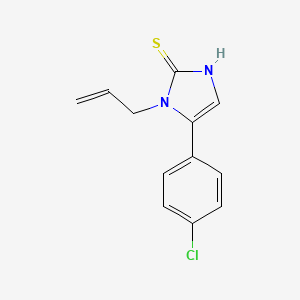
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)
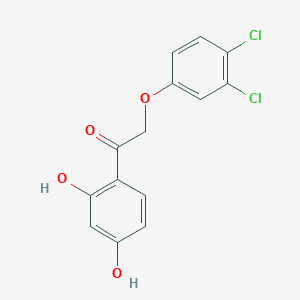
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)
![N-Methyl-N-[2-[2-(4-methylpiperidine-1-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2534560.png)
![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)
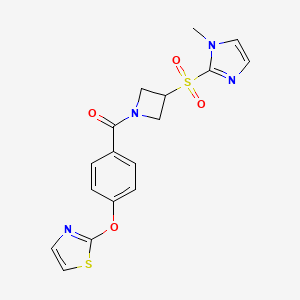
![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2534565.png)
